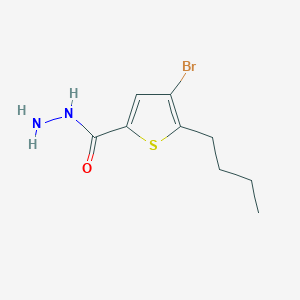
4,5-Dichloro-2-(4-fluorophenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-(4-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 This particular compound is notable for its two chlorine atoms at positions 4 and 5, and a fluorophenyl group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(4-fluorophenyl)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with appropriate reagents. One common method is the Suzuki coupling reaction, where 2,4-dichloro-5-fluoropyrimidine reacts with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dichloro-2-(4-fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 5 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., palladium acetate) and bases (e.g., potassium carbonate) are typical.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield 4,5-diamino-2-(4-fluorophenyl)pyrimidine.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-2-(4-fluorophenyl)pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Industry: It is utilized in the synthesis of agrochemicals and materials science for creating novel polymers and coatings.
Wirkmechanismus
The mechanism by which 4,5-Dichloro-2-(4-fluorophenyl)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or receptors involved in disease pathways. For example, some pyrimidine derivatives inhibit tyrosine kinases, which are crucial in cancer cell proliferation . The molecular targets and pathways involved vary widely based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-5-fluoropyrimidine: A precursor in the synthesis of 4,5-Dichloro-2-(4-fluorophenyl)pyrimidine.
4,6-Dichloro-2-(3-fluorophenyl)pyrimidine: Another fluorophenyl-substituted pyrimidine with similar chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. Its combination of chlorine and fluorophenyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in drug discovery.
Eigenschaften
Molekularformel |
C10H5Cl2FN2 |
|---|---|
Molekulargewicht |
243.06 g/mol |
IUPAC-Name |
4,5-dichloro-2-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl2FN2/c11-8-5-14-10(15-9(8)12)6-1-3-7(13)4-2-6/h1-5H |
InChI-Schlüssel |
QLKGIBKWKOQUJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC=C(C(=N2)Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12073808.png)
![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)


![6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12073838.png)






![(5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12073870.png)
